![molecular formula C17H16O3 B1591913 Methyl 2-(3-(benzyloxy)phenyl)acrylate CAS No. 556109-76-3](/img/structure/B1591913.png)
Methyl 2-(3-(benzyloxy)phenyl)acrylate
Overview
Description
Scientific Research Applications
Synthesis of Reactive Polymers
Methyl 2-(3-(benzyloxy)phenyl)acrylate: can be used in the synthesis of reactive polymers. These polymers are often used as polymeric reagents or supports in biochemical and chemical applications due to their functional groups that can react with alcohols and amines, providing a single-step synthesis for reactive polymers .
Development of Functional (Meth)Acrylates
The compound is instrumental in developing new (meth)acrylate-based monomers and polymers. It can be incorporated into monomers with functional groups like amide, dioxolane, benzofuran, and chalcone, which are then polymerized to create materials with specific properties for industrial and research applications .
Biomedical Applications
In the biomedical field, Methyl 2-(3-(benzyloxy)phenyl)acrylate could be used to create polymers for contact lenses and bone cements. Its ability to form polymers with high transparency and flexibility makes it suitable for such applications .
Coatings and Paints
The acrylate can be used to improve the toughness and low-temperature properties of coatings and paints. It serves as a soft-monomer that enhances the durability and performance of automotive and architectural coatings .
Adhesives and Sealants
Due to its structural properties, this compound can be used to synthesize adhesives and sealants with improved adhesion and resistance to environmental factors. It can be tailored to bond various materials in different conditions .
Polymer Modification
Methyl 2-(3-(benzyloxy)phenyl)acrylate: can be used to chemically modify existing polymers, adding functional groups that impart desired properties. This method is used to prepare polymers that cannot be directly synthesized from monomers .
properties
IUPAC Name |
methyl 2-(3-phenylmethoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-13(17(18)19-2)15-9-6-10-16(11-15)20-12-14-7-4-3-5-8-14/h3-11H,1,12H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSXQCXBUCLJGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609598 | |
Record name | Methyl 2-[3-(benzyloxy)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-(benzyloxy)phenyl)acrylate | |
CAS RN |
556109-76-3 | |
Record name | Methyl 2-[3-(benzyloxy)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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